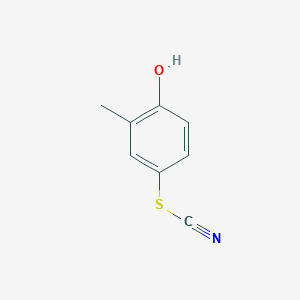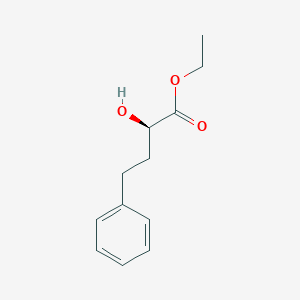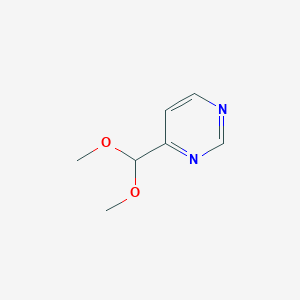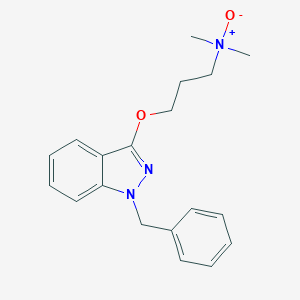![molecular formula C21H28O2 B030375 (8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one CAS No. 24377-08-0](/img/structure/B30375.png)
(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregna-4,14-diene-3,20-dione: C21H28O2 . It is a derivative of progesterone and is primarily used in the synthesis of corticosteroids. This compound is significant in pharmaceutical research and industry due to its role as an intermediate in the production of various steroidal medications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregna-4,14-diene-3,20-dione can be synthesized from androst-4-en-3,17-dione through a series of chemical reactions. One efficient procedure involves the use of the nitrile method, which results in a high yield of 56.0-57.0% . The process includes the following steps:
Starting Material: Androst-4-en-3,17-dione.
Reaction Conditions: The nitrile method involves specific reaction conditions that ensure the selective transformation of the starting material into the desired product.
Industrial Production Methods: In industrial settings, pregna-4,14-diene-3,20-dione is produced using phytosterols as a starting material. Phytosterols are abundant and economical, making them a preferred choice over traditional starting materials like diosgenin and solasodine . The process involves microbial transformation to convert phytosterols into key intermediates, which are then chemically modified to produce pregna-4,14-diene-3,20-dione.
Chemical Reactions Analysis
Types of Reactions: Pregna-4,14-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pregna-4,14-diene-3,20-dione can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated products.
Scientific Research Applications
Pregna-4,14-diene-3,20-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of corticosteroids and other steroidal compounds.
Biology: It serves as a tool for studying steroid hormone pathways and their effects on biological systems.
Medicine: It is involved in the production of pharmaceutical products like hydrocortisone and prednisolone, which are used to treat various inflammatory and autoimmune conditions.
Industry: It is used in the large-scale production of steroidal medications, contributing to the pharmaceutical industry’s ability to meet global demand.
Mechanism of Action
The mechanism of action of pregna-4,14-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound forms a complex that migrates to the cell nucleus and binds to specific genetic elements on the DNA . This binding activates or represses various genes, leading to the modulation of inflammatory and immune responses.
Comparison with Similar Compounds
Pregna-1,4-diene-3,20-dione: Another steroidal compound with similar structural features.
Pregna-4,20-dien-3,6-dione: A synthetic pheromone with distinct biological effects.
Dydrogesterone: A synthetic progestogen used in hormone replacement therapy.
Uniqueness: Pregna-4,14-diene-3,20-dione is unique due to its specific structural configuration, which allows it to serve as a key intermediate in the synthesis of corticosteroids. Its ability to undergo various chemical transformations makes it a versatile compound in pharmaceutical research and production.
Properties
IUPAC Name |
(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h7,12,16-17,19H,4-6,8-11H2,1-3H3/t16-,17+,19-,20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUVBOSDZZTGA-YZUZWNONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC=C2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24377-08-0 |
Source


|
| Record name | Pregna-4,14-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024377080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREGNA-4,14-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4HA83WUS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)
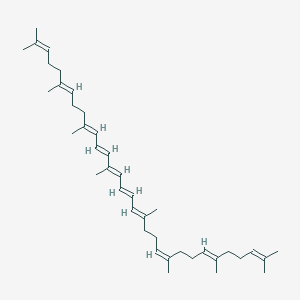
![methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate](/img/structure/B30314.png)

![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
